molecular formula C18H21N3O4S2 B2500582 2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 784165-42-0

2-(4-(Azepan-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2500582
CAS RN: 784165-42-0
M. Wt: 407.5
InChI Key: GBTDGRWQFUVLOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . A series of novel thiazole clubbed 1,3,4-oxadiazole derivatives were efficiently synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is based on a thiophene core, which is a five-membered ring made up of one sulfur atom . This core is further functionalized with an azepan-1-ylsulfonyl group and a benzamido group.

Scientific Research Applications

One of the notable reactions involving thiophene derivatives is the dearomatising cyclisation, which transforms thiophene carboxamides into pyrrolinones, azepinones, or partially saturated azepinothiophenes when treated with lithiated agents like LDA. This process highlights the chemical versatility of thiophene derivatives and their potential in synthesizing novel heterocyclic compounds with potential biological activities (Clayden et al., 2004).

Furthermore, the electrophilic intramolecular cyclization of thiophene-enamides has been explored, leading to the synthesis of tetrahydrothienoazepinones and pyrrolidinones. This reaction, facilitated by polyphosphoric acid and chlorosulfanylarenes, underscores the reactivity of thiophene derivatives towards cyclization reactions, offering pathways to synthesize compounds with interesting structural and potentially biological properties (Danilyuk et al., 2016).

The synthesis and analysis of azomethine derivatives of thiophene carboxamides have also been conducted, aiming to explore their biological activities. These studies involve optimizing synthesis conditions and developing analytical methods, such as high-performance liquid chromatography (HPLC), to assess the purity and structure of the synthesized compounds. This research direction is significant for the pharmaceutical science, as it lays the groundwork for identifying compounds with desirable pharmacological properties (Chiriapkin et al., 2021).

In addition to synthetic and analytical endeavors, the biological evaluation of thiophene derivatives has been a focus of research. Novel thiophene compounds have been synthesized and assessed for various biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. Such studies are crucial for understanding the potential therapeutic applications of these compounds and guiding further drug development efforts (Amr et al., 2010).

properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c19-16(22)15-9-12-26-18(15)20-17(23)13-5-7-14(8-6-13)27(24,25)21-10-3-1-2-4-11-21/h5-9,12H,1-4,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTDGRWQFUVLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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